4-butyl-1H-pyrazole
Description
Evolution of Pyrazole (B372694) Ring Systems in Chemical Research
The journey of pyrazole chemistry began in the late 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. scbt.com Since their discovery, pyrazoles have transitioned from being mere chemical curiosities to becoming fundamental building blocks in a vast array of applications, from pharmaceuticals to materials science. mdpi.compharmajournal.net The inherent structural features of the pyrazole ring, including its aromaticity, the presence of two distinct nitrogen atoms (one pyrrole-like and one pyridine-like), and the potential for substitution at multiple positions, have provided a versatile scaffold for chemical exploration. researchgate.netchemicalbook.com
Early research primarily focused on the fundamental synthesis and reactivity of the pyrazole core. The Knorr pyrazole synthesis, first described in 1883, remains a classic and widely used method for constructing the pyrazole ring. acs.org Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and regioselective reactions. mdpi.com These advancements include multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and green synthetic approaches, which have expanded the accessible chemical space of pyrazole derivatives. mdpi.com The ability to introduce a wide variety of substituents onto the pyrazole ring has been a key driver of its evolution in chemical research, allowing for the fine-tuning of its electronic and steric properties for specific applications. mdpi.com
Significance of Substituted Pyrazoles in Contemporary Chemical and Biological Sciences
Substituted pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of a multitude of pyrazole-containing compounds with a broad spectrum of biological activities. researchgate.net The significance of substituted pyrazoles is underscored by their presence in numerous commercially available drugs. For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, sildenafil (B151) is used for the treatment of erectile dysfunction, and rimonabant (B1662492) was developed as an anti-obesity agent. mdpi.com
The biological activities of substituted pyrazoles are diverse and include:
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and pain-relieving properties, often through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netontosight.ai
Antimicrobial and Antifungal: The pyrazole nucleus is a key component in various agents developed to combat bacterial and fungal infections. smolecule.com
Anticancer: A significant area of research involves the synthesis of pyrazole derivatives with antiproliferative activity against various cancer cell lines. acs.org
Agrochemicals: The biological activity of pyrazoles extends to agriculture, where they are used as herbicides and insecticides. pharmajournal.net
The table below summarizes some of the key biological activities associated with substituted pyrazoles, as reported in scientific literature.
| Biological Activity | Examples of Investigated Pyrazole Scaffolds |
| Anti-inflammatory | Celecoxib, 4,5-Diaryl-1H-pyrazole-3-ol derivatives mdpi.comacs.org |
| Antimicrobial | Nitrofuran-containing pyrazoles, 1-butyl-1H-pyrazole |
| Anticancer | Pyrazole-based compounds against pancreatic and breast cancer cell lines acs.org |
| Antiviral | General substituted pyrazoles mdpi.com |
| Antifungal | 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives |
This table is for illustrative purposes and is not exhaustive.
Contextualizing the Academic Research Landscape of 4-butyl-1H-pyrazole and its Analogues
While the broader class of substituted pyrazoles has been extensively studied, the specific academic research landscape for This compound is more niche. Direct and extensive research focused solely on this compound is limited in publicly available literature. However, by examining research on its analogues, particularly other 4-alkyl-substituted pyrazoles, we can infer its potential properties and areas of scientific interest.
The substitution at the C4 position of the pyrazole ring is known to be synthetically accessible. pharmajournal.net Electrophilic substitution reactions on the pyrazole ring, such as alkylation, typically occur at the C4 position due to the electronic properties of the ring system. pharmajournal.netchemicalbook.com The synthesis of 4-alkylpyrazoles can be achieved through various methods, including the alkylation of pre-formed pyrazole rings or through multi-step synthetic sequences. mdpi.comresearchgate.net
Research on analogues, such as 1-(tert-butyl)-4-nitro-1H-pyrazole and other 4-alkyl-1,3,5-triarylpyrazoles, provides insights into the potential biological activities of this compound. mdpi.comsmolecule.com For instance, the presence of an alkyl group at the C4 position can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties and biological activity. Studies on related compounds suggest that this compound could potentially exhibit anti-inflammatory, antimicrobial, or anticancer properties. smolecule.com
The table below presents a comparative overview of research findings on analogues of this compound.
| Compound/Analogue Class | Key Research Findings |
| 1-(tert-Butyl)-4-nitro-1H-pyrazole | Investigated for potential anti-inflammatory and analgesic properties. The tert-butyl group provides steric hindrance which can influence reactivity and enzyme interactions. smolecule.com |
| 4-Alkyl-1,3,5-triarylpyrazoles | Synthesized and evaluated for various biological activities. The alkylation at the C4 position is a key synthetic step. mdpi.comresearchgate.net |
| 1-Butyl-1H-pyrazole | Exhibits notable antimicrobial properties against various bacterial strains. The butyl group enhances its lipophilicity. |
This table highlights research on analogous compounds to provide context for the potential scientific interest in this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-butyl-1H-pyrazole |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
DVSRQKLUIJYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNN=C1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of 4-butyl-1H-pyrazole Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Although a crystal structure for this compound has not been reported, studies on various other 4-substituted and N-substituted pyrazole (B372694) derivatives provide a framework for understanding the expected structural features.
The primary intermolecular interaction dictating the supramolecular structure of 1H-pyrazoles is the N-H···N hydrogen bond between the proton-donating NH group of one molecule and the sp2-hybridized nitrogen atom of an adjacent molecule rsc.orgmdpi.comresearchgate.net. The strength and geometry of these hydrogen bonds are fundamental to the formation of the aforementioned supramolecular motifs. In addition to hydrogen bonding, other weaker interactions such as C-H···π interactions can also play a role in stabilizing the crystal packing rsc.org. In derivatives with appropriate substituents, halogen bonding can also be a significant directional interaction. The interplay of these various intermolecular forces determines the final crystal structure.
For molecules with flexible substituents like the butyl group in this compound, conformational preferences in the solid state are of interest. The conformation of the butyl chain will be influenced by the need to optimize crystal packing and intermolecular interactions. In solution, substituted pyrazoles like 4-benzyl-1H-pyrazole can exhibit facile interconversion between different conformers through annular tautomerism and rotation of the substituent rsc.org. In the solid state, however, the molecule typically adopts a single, low-energy conformation. The study of pyrazole derivatives has shown that the pyrazole ring itself is generally planar nih.gov. The orientation of the butyl group relative to the pyrazole ring would be a key conformational feature in the solid-state structure of this compound.
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are essential for the unambiguous structural assignment and confirmation of functional groups and molecular weight of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While a complete NMR spectral dataset for this compound is not available, data for the closely related 4-(tert-butyl)-1H-pyrazole and other substituted pyrazoles provide valuable comparative information rsc.orgmdpi.comnih.govnih.gov.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a 4-substituted-1H-pyrazole is expected to show distinct signals for the pyrazole ring protons and the protons of the butyl group. The protons at positions 3 and 5 of the pyrazole ring are typically equivalent due to rapid tautomerism in solution and appear as a single signal. The chemical shift of the N-H proton can vary and is often broad.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-alkyl-1H-pyrazoles, distinct signals are expected for the pyrazole ring carbons and the carbons of the alkyl chain. The chemical shifts are influenced by the electronic environment of each carbon atom.
Below are tables of reported ¹H and ¹³C NMR data for some related pyrazole derivatives.
Table 1: ¹H NMR Spectral Data of Selected Pyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com | CDCl₃ | 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4, 2H, Hₘ), 7.30 (d, J = 8.4, 2H, Hₒ) |
| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole rsc.org | CDCl₃ | 1.34 (s, 9H), 2.20 (s, 3H), 2.34 (s, 3H), 5.91 (s, 1H), 7.32 (d, 2H, J = 8.68), 7.42 (d, 2H, J = 8.68) |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole rsc.org | CDCl₃ | 1.29-1.16 (m, 6H), 1.33 (s, 9H), 2.69-2.59 (m, 4H), 6.0 (s, 1H), 7.33 (d, 2H, J = 8.05), 7.42 (d, 2H, J = 8.79) |
Table 2: ¹³C NMR Spectral Data of Selected Pyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com | CDCl₃ | 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Cₘ), 129.4 (2CH, Cₒ), 130.9 (Cq, Cᵢ), 148.1 (Cq, C-5), 159.3 (Cq, Cₚ), 160.7 (Cq, C-3) |
| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole rsc.org | CDCl₃ | 12.4, 13.5, 31.3, 34.8, 106.5, 124.5, 125.7, 137.3, 139.3, 148.4, 150.1 |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole rsc.org | CDCl₃ | 18.1, 21.2, 23.1, 31.2, 40.2, 107.3, 119.2, 124.9, 136.2, 140.2, 147.3, 151.1 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrazole ring, C-H stretching of the aromatic ring and the butyl group, and C=N and C=C stretching vibrations within the pyrazole ring. The N-H stretching vibration in 1H-pyrazoles is particularly sensitive to hydrogen bonding and typically appears as a broad band in the solid state mdpi.com. For example, the IR spectra of 4-halogenated pyrazoles show a complex region between 2600 and 3200 cm⁻¹ associated with N-H stretching, with the exact position influenced by the supramolecular structure (trimer vs. catemer) mdpi.com.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the mass spectrum of 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole shows a molecular ion peak [M+H]⁺ at m/z 229 rsc.org. Similarly, 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole shows an [M+H]⁺ peak at m/z 257 rsc.org.
Vibrational Spectroscopy for Conformational and Electronic Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure, conformational isomers, and electronic characteristics of heterocyclic compounds such as this compound. These spectroscopic methods are founded on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters incident laser light, it transitions between these vibrational energy levels, giving rise to a unique spectral fingerprint.
The vibrational spectrum of a molecule is intricately linked to its geometry and the electronic distribution within its bonds. For a molecule like this compound, the flexibility of the butyl group introduces the possibility of multiple conformational isomers, each with a distinct three-dimensional arrangement and, consequently, a unique vibrational spectrum. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to perform a detailed conformational analysis. By calculating the vibrational frequencies for different possible conformers, a theoretical spectrum for each can be generated. Comparison of these calculated spectra with the experimental FT-IR and Raman data allows for the identification of the most stable conformer(s) present under the experimental conditions.
Furthermore, vibrational spectroscopy provides valuable insights into the electronic structure of the pyrazole ring. The frequencies of the ring stretching and deformation modes are sensitive to the electron density and the nature of the chemical bonds within the heterocyclic system. For instance, changes in the substituent at the 4-position, in this case, the butyl group, can influence the electronic environment of the pyrazole ring, and these effects would be reflected in shifts in the characteristic vibrational frequencies of the ring.
A comprehensive analysis of the vibrational spectrum of this compound would involve the assignment of the observed spectral bands to specific vibrational modes, such as N-H stretching, C-H stretching of the pyrazole ring and the butyl group, C=C and C=N stretching of the ring, as well as various in-plane and out-of-plane bending and torsional modes. This is often accomplished with the aid of Potential Energy Distribution (PED) analysis derived from computational models, which quantifies the contribution of individual internal coordinates to each normal mode of vibration.
Despite the utility of these methods, a thorough review of the scientific literature reveals a notable absence of specific experimental or theoretical studies focused on the vibrational spectroscopy of this compound. While the principles of applying FT-IR and Raman spectroscopy to substituted pyrazoles are well-established, detailed research findings, including experimental spectra and computational analyses for this particular compound, are not currently available. As a result, a data table of assigned vibrational frequencies for this compound cannot be compiled at this time. Such an investigation would be a valuable contribution to the broader understanding of the structure-property relationships in alkyl-substituted pyrazoles.
Computational Chemistry and Structure Activity Relationship Sar Analysis
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic nature of pyrazole (B372694) derivatives. eurasianjournals.commdpi.com These methods elucidate the distribution of electrons within the molecule, which governs its chemical reactivity and interaction potential.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's electronic and optical properties, as well as its reactivity. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govicm.edu.pl
A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.govicm.edu.pl For pyrazole derivatives, the HOMO is often distributed across the pyrazole ring and its substituents, while the LUMO's location can vary depending on the specific functional groups attached. nih.govpjoes.com In the case of 4-butyl-1H-pyrazole, the electron-donating nature of the C4-butyl group is expected to influence the energy and distribution of these orbitals. DFT calculations are commonly performed at levels like B3LYP/6-31G(d) or higher to determine these properties. icm.edu.plpjoes.comeurjchem.com
Table 1: Examples of Calculated Quantum Chemical Parameters for Pyrazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Pyrazole-hydrazone derivative (L1) | - | - | 4.38 | nih.gov |
| Chlorophenyl-substituted pyrazolone (B3327878) (5a) | - | - | 4.344 | icm.edu.pl |
| 4-methylpiperidin-4-ol substituted pyrazole | -5.428 | -1.326 | 4.055 | pjoes.com |
| Pyrazole-carboxamide (Compound 4) | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| Pyrazole-carboxamide (Compound 8) | -5.67 | -1.79 | 3.88 | jcsp.org.pk |
| Pyrazole Derivative (Pyz-1) | -6.150 | -1.032 | 5.118 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It identifies regions that are electron-rich (negative potential) and electron-poor (positive potential), which are key to understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netamazonaws.comchemrxiv.org
Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometry and analyzing the conformational landscape of molecules. mdpi.combibliotekanauki.pl For this compound, DFT calculations can determine the most stable three-dimensional structure by minimizing the molecule's energy. eurasianjournals.com This analysis would focus on the planarity of the pyrazole ring and the rotational freedom of the C4-butyl group. icm.edu.pl Identifying the lowest energy conformer is crucial, as this is the most likely structure to be biologically active and is the preferred conformation for use in subsequent molecular docking studies. doi.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. hilarispublisher.comnih.gov These studies are fundamental to structure-based drug design.
Docking studies on various pyrazole derivatives have revealed their ability to act as inhibitors for a wide range of biological targets, including cyclooxygenase (COX) enzymes, various kinases, and microbial enzymes. nih.govnih.govdergipark.org.tracs.org These studies profile the specific interactions between the pyrazole ligand and the amino acid residues in the target's active site.
Common interactions for pyrazole-based ligands include:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nanobioletters.com
Hydrophobic Interactions: Substituents on the pyrazole ring, such as the butyl group in this compound, often form hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Pi-Stacking: The aromatic pyrazole ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
The specific profile of these interactions determines the binding affinity and selectivity of the compound for its target. acs.org
Molecular docking predicts the preferred orientation (binding mode) of a ligand within a protein's active site and characterizes the nature of this site. hilarispublisher.comresearchgate.net For pyrazole derivatives, the binding mode often positions the core pyrazole ring to form key hydrogen bonds, while its substituents explore and occupy adjacent hydrophobic pockets. nih.govdergipark.org.tr
In the context of this compound, the butyl group at the C4 position would be predicted to occupy a hydrophobic sub-pocket within the target's active site. The precise orientation would maximize favorable interactions and minimize steric clashes, thus determining its inhibitory potency. researchgate.net Docking studies provide a binding affinity score (e.g., kcal/mol), which estimates the strength of the ligand-target interaction. nanobioletters.com
Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Pyrazole Derivative | Target Protein | Predicted Binding Affinity | Key Interacting Residues | Source |
|---|---|---|---|---|
| Pyrazolone derivative (3i) | VEGFR-2 | IC50 = 8.93 nM | - | nih.gov |
| Pyrazole derivative (Compound 25) | RET Kinase | pIC50 = 8.8 | - | nih.gov |
| Pyrano[2,3-c] pyrazole (P12) | 14-alpha demethylase (Leishmania) | IC50 = 34.79 µg/mL | - | nih.gov |
| 4,5-dihydro-1H-pyrazole derivative | COX-2 | - | Important interaction with pyrazole ring | dergipark.org.tr |
This table is interactive. Click on the headers to sort the data.
Assessment of Molecular Flexibility and Conformational Changes in Receptor Binding
The molecular flexibility of pyrazole derivatives, particularly those containing an n-butyl chain like this compound, is a critical factor in their interaction with biological receptors. The butyl group, due to its rotational freedom, can adopt various conformations, allowing the molecule to fit optimally within a receptor's binding pocket. Molecular dynamics (MD) simulations are a key tool for studying these dynamic conformational changes. mdpi.com
Upon binding, allosteric modulators can remotely regulate the conformational transition of G protein-coupled receptors (GPCRs) and specifically regulate their signal transduction pathways. nih.gov This binding can induce conformational changes in the receptor's structure, which may preclude the interaction of other molecules. acs.org For instance, in studies of pyrazole sulfonamides as N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the aliphatic n-butyl chain was found to lodge in a deeply hydrophobic region of the binding site. acs.org This interaction is facilitated by the chain's flexibility, which allows it to adapt to the topology of the hydrophobic pocket. acs.org
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional (3D-QSAR) counterpart are computational methodologies used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These methods are widely applied to pyrazole derivatives to understand how variations in their structure affect their potency as, for example, enzyme inhibitors or receptor antagonists. mdpi.comnih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Receptor Surface Analysis (RSA), generate models that provide contour maps highlighting regions where steric bulk or specific electrostatic properties may enhance or diminish biological activity. mdpi.com For a series of 1,5-diarylpyrazoles acting as selective cyclooxygenase-2 (COX-2) inhibitors, 3D-QSAR models were successfully developed to predict their activity. mdpi.com These studies help in the rational design of new, more potent analogues by indicating favorable and unfavorable structural modifications. mdpi.comnih.gov
The process involves aligning a series of related compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). mdpi.com Statistical methods, such as partial least squares (PLS) or multiple linear regression (MLR), are then used to build a mathematical model relating these descriptors to the observed biological activity. mdpi.comnih.govacs.org
Development of Predictive Models for Biological Activity
Predictive QSAR models are a direct outcome of these methodologies, aiming to forecast the biological activity of newly designed compounds before their synthesis. acs.org For a series of 1H-pyrazole-1-carbothioamide derivatives evaluated as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, 2D-QSAR models were constructed using stepwise multiple linear regression (SW-MLR). nih.govacs.org These models demonstrated good statistical consistency and predictive ability, validated by internal (leave-one-out) and external (test set) validation methods. nih.govacs.org
The quality of a QSAR model is assessed by several statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (r²_pred). mdpi.comacs.org A high value for these parameters indicates a robust and predictive model. For instance, a 2D-QSAR model for EGFR inhibitors showed high r² (0.904) and q² (0.884) values, indicating a strong correlation and good predictive power. acs.org Such models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. acs.org
| Compound ID | Actual pIC50 | Predicted pIC50 (SW-MLR) | Residual |
|---|---|---|---|
| C18 | 5.18 | 5.13 | 0.05 |
| C19 | 5.13 | 5.07 | 0.06 |
| C20 | 5.19 | 5.04 | 0.15 |
| C21 | 5.05 | 4.99 | 0.05 |
| C22 | 5.08 | 4.98 | 0.10 |
| C23 | 4.99 | 4.95 | 0.04 |
| C24 | 5.00 | 5.02 | –0.02 |
| C27 | 4.97 | 4.93 | 0.04 |
Identification of Key Structural Features for Desired Biological Modulations
SAR and QSAR studies are instrumental in identifying the key structural features of the this compound scaffold that are critical for biological activity. The pyrazole ring itself is often a key pharmacophore, capable of forming crucial interactions, such as hydrogen bonds, with receptor targets. acs.orgvulcanchem.com For example, in NAAA inhibitors, the pyrazole ring establishes a double hydrogen bond interaction with the side chain and backbone of residue E195. acs.org
The substituents on the pyrazole ring play a defining role in modulating activity. The 4-butyl group, for instance, often contributes to binding by occupying a hydrophobic pocket in the target protein. acs.org Its lipophilic character is a significant property influencing binding affinity. acs.org The substitution pattern on aryl rings attached to the pyrazole core is also critical. In a study of pyrazole derivatives against Trypanosoma cruzi, the introduction of Br, Cl, and methyl substituents in the para-position of a 1-aryl group led to a significant increase in potency. nih.gov This highlights the importance of electronic and steric effects of substituents at specific positions. vulcanchem.comnih.gov
| Compound ID | Substituent (para-position) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3g | -Br | 6.09 | 45.52 |
| 3j | -Cl | 2.75 | 112.48 |
| 3m | -CH3 | 3.58 | 44.83 |
Preventing key interactions, such as by substituting the N-1 nitrogen of the pyrazole, can be detrimental to activity, confirming the importance of that specific interaction. acs.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational tool used to distill the essential structural features of a set of active molecules into a 3D model. preprints.orgmdpi.com This model represents the key steric and electronic features required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. preprints.org Both ligand-based and structure-based approaches can be used to develop these models. mdpi.com
For pyrazole derivatives, pharmacophore models have been successfully developed and used in virtual screening campaigns to identify new potential inhibitors for various targets, including Janus kinases (JAKs). acs.org These models serve as 3D search queries to rapidly screen large chemical databases for novel compounds that match the pharmacophoric features. mdpi.comacs.org
For example, a pharmacophore model for JAK2/3 inhibitors was built based on the drug tofacitinib (B832) and used to screen an in-house library of pyrazolone derivatives. acs.org This process, combined with molecular docking, successfully identified several potent dual inhibitors. acs.org The sulfonamide group of one hit compound was found to form key hydrogen bonds in the hinge region of the kinases, a critical interaction for inhibition. acs.org Similarly, QSAR modeling and docking simulations of pyrazole inhibitor analogues have provided important pharmacophore clues for further structural optimization against melanoma targets like BRAF(V600E). nih.gov This integrated computational approach significantly accelerates the discovery of new bioactive molecules by focusing synthetic efforts on the most promising candidates. acs.orgresearchgate.net
Investigation of Biological Activities and Mechanisms of Action Preclinical/in Vitro
Enzyme Inhibition and Receptor Modulation Studies
Inhibition of Key Enzymatic Pathways (e.g., COX-2, MAO, FabH, NAAA, Kinases)
Derivatives of the 1H-pyrazole core have been extensively studied as inhibitors of several key enzymes implicated in a range of physiological and pathological processes.
Cyclooxygenase-2 (COX-2): The pyrazole (B372694) structure is a key component of selective COX-2 inhibitors. Molecular docking studies have shown that the 4,5-dihydro-1H-pyrazole ring is important for interaction with the COX-2 enzyme nih.gov. The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain nih.govacs.org. The selectivity for COX-2 over COX-1 is a crucial aspect of these inhibitors, as it is associated with a reduced risk of gastrointestinal side effects acs.org. The orientation and binding mode of selective pyrazole-based COX-2 inhibitors often involve the insertion of a sulfonamide or other suitable group into a selective pocket of the COX-2 active site, forming hydrogen-bond interactions with key residues such as His90, Arg513, and Phe518 nih.gov.
Monoamine Oxidase (MAO): Pyrazoline derivatives have been identified as potent and selective inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes that are crucial in the metabolism of neurotransmitters. The substitution pattern on the pyrazoline ring plays a significant role in the inhibitory activity and selectivity. For instance, some 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high activity against both MAO-A and MAO-B isoforms with Ki values in the nanomolar range acs.orgresearchgate.net. The stereochemistry of these compounds can also influence their selectivity acs.org. Molecular modeling studies have been employed to understand the binding modes of these inhibitors within the MAO active site acs.orgresearchgate.net.
Beta-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a critical enzyme in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for novel antibacterial agents. A number of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be potent inhibitors of E. coli FabH nih.gov. Docking simulations suggest that these compounds bind effectively to the enzyme's active site nih.gov. The ability of pyrazoline derivatives to inhibit the FabH enzyme is thought to contribute to their antibacterial activity medpharmres.com.
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a promising strategy for managing inflammation. A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified nih.gov. These compounds are potent, systemically available, and act via a non-covalent mechanism nih.gov.
Kinases: The pyrazole scaffold is present in numerous kinase inhibitors targeting various cancers and other diseases. Pyrazole-based compounds have been developed as inhibitors for a wide range of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases like VEGFR-2 nih.govnih.govnih.govacs.org. For instance, a series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors, with many compounds exhibiting IC50 values below 20 nM nih.gov. The multitargeted kinase inhibitor AT9283, which contains a pyrazol-4-yl urea (B33335) moiety, has shown potent activity against Aurora kinases, JAK2, and Abl (T315I) acs.org. Molecular docking studies have been instrumental in understanding the interactions of these pyrazole derivatives with the ATP-binding pocket of various kinases nih.govnih.gov.
Table 1: Enzyme Inhibition by Pyrazole Derivatives
| Enzyme Target | Pyrazole Derivative Class | Observed Inhibition | Reference |
|---|---|---|---|
| COX-2 | 4,5-Diaryl pyrazole derivatives | Selective inhibition with IC50 values in the micromolar range. | nih.gov |
| MAO-A/B | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Potent inhibition with Ki values in the nanomolar range. | acs.orgresearchgate.net |
| FabH | 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Potent inhibitors of E. coli FabH. | nih.gov |
| NAAA | Pyrazole azabicyclo[3.2.1]octane sulfonamides | Potent, non-covalent inhibition. | nih.gov |
| Kinases (JAKs) | 4-Amino-(1H)-pyrazole derivatives | Potent inhibition with IC50 values below 20 nM. | nih.gov |
| Kinases (Aurora) | Pyrazol-4-yl urea derivatives (e.g., AT9283) | Potent inhibition of Aurora A and B. | acs.org |
Receptor Agonism/Antagonism (e.g., N-formyl peptide receptors, SGLT1)
N-formyl peptide receptors (FPRs): FPRs are G protein-coupled receptors that play a key role in inflammatory responses. While some pyrazolone (B3327878) compounds have been investigated as FPR agonists, studies on pyrazole and pyrazolone derivatives containing a 4-(bromophenyl)acetamide fragment showed low or no FPR agonist activity nih.govresearchgate.net. This suggests that the pyrazole nucleus may not be an ideal scaffold for designing FPR agonists nih.govresearchgate.net. One pyrazolone compound, initially reported as an FPR2/ALX-selective agonist, was later found to be a dual agonist for both FPR1 and FPR2/ALX nih.gov.
Sodium-Glucose Cotransporter 1 (SGLT1): SGLT1 is a key transporter for glucose absorption in the intestine. A series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been synthesized and identified as potent and selective SGLT1 inhibitors nih.gov. Structural analysis of the mizagliflozin (B1676609) binding site, an SGLT1-specific inhibitor with an isopropyl pyrazole group, suggests that the protruded isopropyl group creates steric clashes with V157 of hSGLT2, which contributes to its selectivity nih.gov.
Mechanistic Insights into Molecular Interactions with Biological Targets
Molecular docking studies have provided significant insights into how pyrazole derivatives interact with their biological targets.
For COX-2 inhibition , the pyrazole scaffold fits into the enzyme's active site, with specific substitutions allowing for selective interactions. For example, a sulfonamide group on a pyrazole derivative can insert deep into the selective pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90, Arg513, and Phe518 nih.gov.
In the case of MAO inhibition , computational studies have proposed possible binding modes for enantioselective pyrazole compounds, highlighting the importance of stereochemistry in the interaction with the enzyme's active site acs.org.
For kinase inhibition , pyrazole derivatives typically act as ATP-competitive inhibitors. Docking studies show that these compounds bind within the ATP-binding pocket of kinases, forming hydrogen bonds and other interactions with key residues nih.govnih.gov. The pyrazole ring often serves as a central scaffold from which various substituents can be oriented to interact with different regions of the kinase active site nih.govnih.gov.
Regarding SGLT1 inhibition , the pyrazole moiety of inhibitors like mizagliflozin is positioned within the substrate-binding site. The substituents on the pyrazole ring are crucial for determining the inhibitor's potency and selectivity, with bulky groups potentially leading to steric hindrance in the binding pocket of other transporters like SGLT2 nih.gov.
Antimicrobial Activity Profile (In Vitro)
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of these compounds varies depending on the specific derivative and the bacterial strain. For instance, certain pyrazole-thiazole hybrids have shown antibacterial activity with MIC values ranging from 1.9 to 3.9 µg/mL against strains like Staphylococcus aureus nih.gov. Other pyrazole derivatives have been reported to have MIC values as low as 0.39 µg/mL against Staphylococcus epidermidis nih.gov. Some pyrazole derivatives have also shown moderate antibacterial activity with MIC values as low as 12.5 µg/ml against both Gram-positive and Gram-negative bacterial strains nih.gov.
Table 2: In Vitro Antibacterial Activity of Pyrazole Derivatives
| Bacterial Strain | Pyrazole Derivative Class | MIC (µg/mL) | Reference |
|---|---|---|---|
| Gram-Positive | |||
| Staphylococcus aureus | Pyrazole-thiazole hybrids | 1.9 - 3.9 | nih.gov |
| Staphylococcus aureus | Pyrazolo-4-carboxamides | >512 | nih.gov |
| Staphylococcus epidermidis | Pyrazolopyridinone-fused imidazopyridines | 0.39 | nih.gov |
| Bacillus subtilis | Pyrazolo-4-carboxamides | 32 | nih.gov |
| Enterococcus faecalis | Pyrazolo-4-carboxamides | 32 | nih.gov |
| Streptococcus pyogenes | Pyrazolo-4-carboxamides | 16 | nih.gov |
| Gram-Negative | |||
| Escherichia coli | Thiazolidinone-clubbed pyrazoles | 16 | nih.gov |
| Klebsiella pneumoniae | Pyrazole-nucleus-containing benzofuran | 3.91 | nih.gov |
| Pseudomonas aeruginosa | Pyrazolopyridinone-fused imidazopyridines | 4 - 8 | nih.gov |
Antifungal Spectrum and Potency
A variety of pyrazole derivatives have been synthesized and evaluated for their antifungal activities against several pathogenic fungi. For example, certain pyrazole carboxamides have displayed remarkable antifungal activity mdpi.com. Some novel pyrazole-4-carboxamide derivatives exhibited significant antifungal activity against Sclerotinia sclerotiorum, with EC50 values as low as 2.52 mg/L nih.gov. The antifungal activity is highly dependent on the substituents on the pyrazole ring.
Table 3: In Vitro Antifungal Activity of Pyrazole Derivatives
| Fungal Strain | Pyrazole Derivative Class | EC50 (mg/L or µg/mL) | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | Pyrazole-4-carboxamides | 2.52 mg/L | nih.gov |
| Aspergillus niger | Pyrazole derivatives | - (IZD of 32.0 mm) | nih.gov |
| Aspergillus flavus | Pyrazole derivatives | - (IZD of 30.0 mm) | nih.gov |
| Rhizoctonia solani | Isoxazolol pyrazole carboxylate | 0.37 µg/mL | mdpi.com |
Proposed Antimicrobial Mechanisms of Action
The antimicrobial action of pyrazole derivatives is attributed to several mechanisms targeting essential bacterial processes. One of the proposed mechanisms involves the disruption of the bacterial cell wall. nih.gov Additionally, studies have indicated that certain pyrazole derivatives can act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Naphthyl-substituted pyrazole-derived hydrazones, for instance, have been shown to be effective against the biofilms of S. aureus and A. baumannii, with a mode of action linked to the disruption of the bacterial cell wall. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov
In Vitro Cytotoxic and Antiproliferative Investigations
The pyrazole nucleus is a key scaffold in the development of new anticancer agents, with numerous derivatives demonstrating significant cytotoxic and antiproliferative effects. nih.govnih.gov These compounds have been shown to interact with a variety of cellular targets to inhibit cancer cell growth. nih.govrsc.org
Evaluation against Various Cancer Cell Lines
Pyrazole derivatives have been evaluated against a wide array of human cancer cell lines, showing moderate to excellent activity. srrjournals.comnih.gov The cytotoxic potential of these compounds has been demonstrated in cell lines for breast, lung, colon, leukemia, cervical, and pancreatic cancers, among others. srrjournals.comnih.govacs.orgmdpi.com For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org Another study found that the pyrazole derivative 5b was highly potent against leukemia K562 and lung tumor A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively. mdpi.com The antiproliferative activity of these compounds is often dose and time-dependent. nih.govnih.gov
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 / GI50 (μM) | Reference |
|---|---|---|---|---|
| 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | nih.govnih.govwaocp.org |
| TOSIND | MDA-MB-231 | Triple-Negative Breast Cancer | 17.7 (72h) | nih.gov |
| PYRIND | MCF-7 | Breast Adenocarcinoma | 39.7 (72h) | nih.gov |
| Compound 21 | K562 | Chronic Myelogenous Leukemia | 47.92 (24h) | cdnsciencepub.com |
| Compound 21 | Jurkat | Acute T-cell Leukemia | 61.97 (24h) | cdnsciencepub.com |
| 4-bromophenyl derivative | MCF-7 | Breast Adenocarcinoma | 5.8 | srrjournals.com |
| 4-bromophenyl derivative | A549 | Lung Carcinoma | 8.0 | srrjournals.com |
| 4-bromophenyl derivative | HeLa | Cervical Carcinoma | 9.8 | srrjournals.com |
| Tpz-1 | Various (17 lines) | Multiple | 0.19 - 2.99 | mdpi.com |
| Compound 5b | K562 | Chronic Myelogenous Leukemia | 0.021 | mdpi.com |
| Compound 5b | A549 | Lung Carcinoma | 0.69 | mdpi.com |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | 1.7 | mdpi.com |
| Compound 4 | HCT-116 | Colorectal Carcinoma | 3.81 (Mean) | nih.gov |
| PTA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | Low micromolar | mdpi.com |
| Compound 10b/10c | MCF-7 | Breast Adenocarcinoma | 3.9 - 35.5 | rsc.org |
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis. nih.govwaocp.org Studies have shown that these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. cdnsciencepub.comresearchgate.net This is often accompanied by the generation of reactive oxygen species (ROS), activation of caspases (such as caspase-3, -8, and -9), an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, and DNA fragmentation. nih.govrsc.orgwaocp.orgcdnsciencepub.comresearchgate.net For instance, the derivative 3f was found to trigger apoptosis in MDA-MB-468 cells through ROS production and caspase-3 activation. nih.govwaocp.org
In addition to inducing apoptosis, pyrazole derivatives can modulate the cell cycle, leading to arrest at various phases. nih.gov Treatment with certain pyrazoles has been shown to cause an accumulation of cells in the S-phase or G2/M phase, thereby inhibiting cell proliferation. nih.govcdnsciencepub.comnih.gov For example, compound 21 caused a significant cell cycle arrest in the S-phase in Jurkat cells. cdnsciencepub.com Another derivative, compound 14g, led to a significant increase in the percentage of MFC-7 cells in the G2/M phase. nih.gov
Mechanisms of Action in Cellular Assays
At the molecular level, the antiproliferative activity of pyrazole derivatives has been linked to the inhibition of key cellular components involved in cell division and signaling. A notable mechanism is the inhibition of tubulin polymerization. mdpi.commdpi.com Certain pyrazoles bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division. mdpi.commdpi.com The derivative 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com Other research has shown that pyrazole compounds can interfere with the phosphorylation of various kinases, such as Akt and STAT3, which are critical for cancer cell survival and proliferation. mdpi.com
Anti-inflammatory Research in Preclinical Models
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with derivatives showing significant efficacy in various preclinical models. ijpsjournal.comsciencescholar.usresearchgate.net These compounds are recognized for their potent anti-inflammatory effects, which are often superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) in certain models. nih.govnih.gov For instance, in the carrageenan-induced paw edema test in rats, a classic model for acute inflammation, pyrazole derivatives have been shown to reduce edema by 65–80%. ijpsjournal.com
Inhibition of Inflammatory Mediators and Pathways
The principal mechanism behind the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov A significant number of these compounds exhibit selective inhibition of COX-2, the inducible isoform found at sites of inflammation, over COX-1, the constitutive isoform involved in gastric protection. ijpsjournal.comresearchgate.net This selectivity, exemplified by the marketed drug celecoxib (B62257), is a desirable trait that can reduce gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comnih.gov
Beyond COX inhibition, pyrazole derivatives modulate other inflammatory pathways. They have been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and inhibit the activity of 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. ijpsjournal.com Furthermore, some derivatives can suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response. ijpsjournal.com
Evaluation in Non-Human Inflammatory Models (e.g., carrageenan-induced edema)
There is no available scientific literature detailing the evaluation of 4-butyl-1H-pyrazole in non-human inflammatory models, such as the carrageenan-induced edema model. While the broader class of pyrazole derivatives has been extensively studied for anti-inflammatory properties, specific data for the 4-butyl substituted compound is not present in the reviewed literature.
Other Investigational Biological Activities
Antileishmanial Activity (In Vitro)
No in vitro studies on the antileishmanial activity of this compound against any Leishmania species have been found in the public domain. Research in this area has focused on other substituted pyrazole derivatives, but not specifically on the 4-butyl analog.
Neuroprotective Effects
There is a lack of published research on the neuroprotective effects of this compound in preclinical models. Although various pyrazole-containing compounds have been investigated for potential neuroprotective properties, no studies specifically report on this compound.
Antioxidant Properties
Specific data from in vitro assays evaluating the antioxidant properties of this compound, such as free radical scavenging assays, are not available in the current scientific literature. The antioxidant potential of many other pyrazole derivatives has been documented, but not for this particular compound.
Analgesic Activity (Preclinical)
There are no preclinical studies reported in the scientific literature that investigate the analgesic activity of this compound in established pain models. While the pyrazole scaffold is a known feature in some analgesic compounds, the specific contribution and activity of the 4-butyl derivative have not been documented.
Applications in Advanced Materials Science and Agrochemical Research
Utilization of 4-butyl-1H-pyrazole in Material Design
Pyrazole (B372694) derivatives are increasingly recognized for their potential in creating novel functional materials due to their electronic properties, thermal stability, and ability to form hydrogen bonds and coordinate with metal ions. nih.govontosight.airesearchgate.net
Incorporation into Polymer Chemistry and Functional Materials
The stability inherent in pyrazole derivatives makes them attractive candidates for integration into polymer chemistry and the design of functional materials. smolecule.com While direct research on the incorporation of this compound into polymers is not extensively documented, the principles are based on the broader class of pyrazole compounds. Pyrazole derivatives can be used in formulating advanced polymers and coatings, potentially improving durability and resistance. chemimpex.com For instance, the ability of pyrazole-containing compounds to form stable bonds can enhance the mechanical properties and thermal stability of polymer matrices used in coatings and adhesives. The introduction of a butyl group could enhance the solubility of the pyrazole monomer in organic solvents, facilitating its polymerization and integration into various polymer backbones. The stability of pyrazoles also makes them suitable for creating material building blocks. smolecule.combldpharm.com
Development as Fluorescent or Dye Materials
The pyrazole scaffold is a core component in many fluorescent molecules and dyes. ontosight.airesearchgate.net The electronic properties of pyrazoles and pyrazolines make them valuable in applications such as fluorescent probes, sensors, and optoelectronic materials. researchgate.net Pyrazoline derivatives, for example, are known to absorb light in the 300–400 nm range and emit blue fluorescence. tandfonline.com
Substituting the 1H-pyrazole cycle can endow the structure with fluorescent properties. nih.gov Research on pyrazolo[1,5-a]pyrimidines has shown that their photophysical properties can be tuned, with some derivatives exhibiting high quantum yields and excellent photostability, making them comparable to commercial fluorescent probes. rsc.org Furthermore, novel fluorescent boron(III) complexes derived from pyrazole-containing ligands display emission in the green region of the visible spectrum and can exhibit an aggregation-induced emission enhancement effect. mdpi.com The functionalization of the pyrazole ring, as with a butyl group, can modify these photophysical properties, opening avenues for the design of new dyes and fluorescent materials.
Role as Ligands in Coordination Chemistry
Pyrazoles are highly versatile ligands in coordination chemistry due to the varied coordination modes of their two adjacent nitrogen atoms. researchgate.net They can act as neutral monodentate or exo-bidentate ligands, or as mono-anionic species, forming coordination compounds with diverse topologies. researchgate.net The tert-butyl group, similar in steric bulk to a butyl group, is known to influence the structure and reactivity of metal complexes.
For example, the sterically hindered ligand 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole has been used to create novel gold and silver clusters. acs.orgnih.gov The arrangement of these bulky ligands around the metal core preorganizes the cluster to chelate additional metal ions. acs.orgnih.gov The use of pyrazole derivatives as ligands is crucial in the synthesis of coordination compounds with useful magnetic, optical, or catalytic properties. researchgate.net The this compound can serve as a ligand, with its butyl group potentially influencing the solubility and crystal packing of the resulting metal complexes. cymitquimica.com
Development in Agrochemical Formulations
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, forming the structural basis for numerous commercial pesticides. ontosight.aitaylorandfrancis.com
Research into Herbicidal Applications
Pyrazole derivatives have been extensively researched and patented for their herbicidal activity. ontosight.ainih.gov Various pyrazole-based compounds have been shown to inhibit plant growth by interfering with specific biochemical pathways. smolecule.com For instance, 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is noted for its potential as a key ingredient in developing new herbicides. chemimpex.com
A study involving a series of novel isothiocyanates combined with substituted pyrazoles yielded compounds with highly effective herbicidal activity against several common weeds. nih.gov This indicates that the pyrazole ring is a viable scaffold for designing new herbicides. The introduction of different substituents, such as a butyl group, can modulate the herbicidal spectrum and efficacy of the compounds.
| Compound Structure/Class | Observed Activity/Potential | Reference |
|---|---|---|
| 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Serves as a key ingredient in developing new herbicides. | chemimpex.com |
| 1-tert-butyl-3-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | Exhibits significant biological activity, with structural features suggesting potential herbicidal properties. | smolecule.com |
| Substituted Pyrazole Isothiocyanates | Showed good herbicidal activities against weeds like Echinochloa crusgalli L. and Cyperus iria L. | nih.gov |
Fungicidal and Insecticidal Potential of Derivatives
Beyond herbicides, the pyrazole framework is a cornerstone of many fungicides and insecticides. ontosight.aitaylorandfrancis.com The commercial insecticide Fipronil is a prominent example of a pyrazole-based compound. Research has demonstrated that derivatives of pyrazole can exhibit potent activity against various agricultural pests.
Chlorine-substituted pyrazoles, for instance, often serve as insecticidal agents, and the presence of a sec-butyl group was suggested to improve leaf adhesion, a critical factor for field efficacy. vulcanchem.com In one study, certain diamide (B1670390) compounds that combined a pyrazolyl moiety with other chemical groups showed moderate to good insecticidal activity against pests like Aphis craccivora and Plutella xylostella. mdpi.com The fungicidal potential of pyrazole derivatives is also an active area of research, with many compounds being evaluated for their ability to combat fungal plant pathogens. mdpi.comtaylorandfrancis.com The structural diversity offered by substituting the pyrazole ring, including with a butyl group, allows for the fine-tuning of activity against specific fungal or insect targets.
| Compound Class | Target Pest/Activity | Key Findings | Reference |
|---|---|---|---|
| Chlorine-substituted pyrazoles | General Insecticidal | Often serve as insecticidal agents; alkyl groups may improve field efficacy. | vulcanchem.com |
| Diamide compounds with pyrazolyl | Aphis craccivora, Plutella xylostella | Some compounds displayed lethal rates higher than 78% at 200 μg/mL against aphids. | mdpi.com |
| General Pyrazole Derivatives | Fungicidal/Insecticidal | The pyrazole moiety is a core structure in a wide range of fungicides and insecticides. | taylorandfrancis.com |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Methodologies for Diversification
The ability to generate a diverse library of 4-butyl-1H-pyrazole derivatives is fundamental to exploring its full therapeutic potential. Researchers are actively investigating novel synthetic strategies to achieve this diversification efficiently and with high regioselectivity. clockss.orgmdpi.comnih.gov
One promising avenue is the development of one-pot synthesis methods. For instance, a notable approach involves the reaction of 1,3-diketones with hydrazine (B178648) in the presence of ethylene (B1197577) glycol, which has yielded 1,3,5-substituted pyrazoles in good to excellent yields at room temperature. mdpi.com Another innovative one-pot method utilizes a base-catalyzed condensation of isoxazolyl chalcones with semicarbazide (B1199961) to produce dihydropyrazole-1-carboxamides. nih.gov Microwave-assisted and solvent-free reaction conditions have also been successfully employed for the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, leading to high yields of 3,5-disubstituted-1H-pyrazoles in short reaction times. mdpi.com
Furthermore, the use of advanced catalytic systems is being explored to facilitate previously challenging transformations. This includes the application of palladium catalysts for C(sp³)–H olefination, a technique that allows for late-stage diversification of complex pyrazole (B372694) scaffolds. nih.gov Silver-catalyzed reactions have also been employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com These methodologies are crucial for creating a wide array of functionalized pyrazole compounds, which can then be screened for various biological activities. mdpi.commdpi.com
Table 1: Novel Synthetic Approaches for Pyrazole Derivatives
| Synthetic Strategy | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| One-pot Synthesis | 1,3-diketones, hydrazine, ethylene glycol | 1,3,5-substituted pyrazoles | mdpi.com |
| Microwave-assisted Cycloaddition | Tosylhydrazones, α,β-unsaturated carbonyls | 3,5-disubstituted-1H-pyrazoles | mdpi.com |
| Palladium-catalyzed Olefination | Pd catalyst, monoprotected amino acid ligands | Late-stage diversification of pyrazole scaffolds | nih.gov |
| Silver-catalyzed Reaction | Silver catalyst, N′-benzylidene tolylsulfonohydrazides | 5-aryl-3-trifluoromethyl pyrazoles | mdpi.com |
Deeper Mechanistic Elucidation of Biological Activities
While preliminary studies have indicated the biological potential of pyrazole derivatives, a deeper understanding of their mechanisms of action is essential for their rational design and optimization as therapeutic agents. researchgate.netontosight.ai Future research will focus on elucidating the specific molecular pathways and interactions through which these compounds exert their effects.
For instance, in the context of anti-inflammatory activity, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes. tandfonline.comnih.gov Further investigations are needed to determine the selectivity of these compounds for COX-1 versus COX-2, which is a critical factor in minimizing gastrointestinal side effects. mdpi.com Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds within the active sites of their target enzymes. tandfonline.com
In the realm of antiviral research, a pyrazole-based compound, BPR1P0034, has demonstrated potent anti-influenza activity. nih.gov Mechanistic studies have suggested that this compound may interfere with the early stages of viral replication. nih.gov Further research is required to pinpoint the precise viral or host cell target of BPR1P0034 and to understand its mechanism of inhibition at a molecular level.
Target Identification and Validation for Preclinical Candidates
A crucial step in the translational pipeline is the identification and validation of the specific biological targets of this compound and its analogues. researchgate.net High-throughput screening (HTS) of large compound libraries against a panel of biological targets is a powerful approach for identifying initial hits. researchgate.netnih.gov For example, HTS was instrumental in identifying a pyrazole derivative as a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme involved in bone formation. nih.gov
Once a potential target is identified, further validation is necessary to confirm its role in the observed biological activity. This can involve a combination of techniques, including biochemical assays, cell-based assays, and in vivo studies in animal models of disease. nih.gov For instance, in the development of pyrazole-based inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy, researchers have used virtual screening to identify potential candidates, followed by experimental validation of their inhibitory activity against specific CDK isoforms. chemmethod.comchemmethod.com
Design and Synthesis of Next-Generation Analogues for Optimized Profiles
The information gleaned from mechanistic studies and target identification will guide the design and synthesis of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This process, known as lead optimization, involves making systematic modifications to the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. nih.gov
Structure-activity relationship (SAR) studies are central to this process. nih.gov By systematically altering different parts of the pyrazole scaffold, researchers can identify the key structural features that are responsible for its biological activity. nih.gov For example, in the optimization of a pyrazole-based TNAP inhibitor, SAR studies revealed that the nature of the substituents on the pyrazole ring had a significant impact on its inhibitory potency. nih.gov This iterative process of design, synthesis, and testing allows for the development of compounds with optimized profiles for preclinical and clinical development. nih.gov
Integration with Emerging Technologies (e.g., AI in Drug Discovery, High-Throughput Screening)
The integration of emerging technologies is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. Artificial intelligence (AI) and machine learning algorithms are increasingly being used to accelerate various stages of the drug discovery process. academicstrive.com
High-throughput screening (HTS) technologies, which allow for the rapid testing of thousands of compounds, will continue to be a cornerstone of pyrazole-based drug discovery. researchgate.netnih.gov The combination of HTS with advanced data analysis and AI can help to identify novel hits and to elucidate complex structure-activity relationships. researchgate.net The synergy between these cutting-edge technologies and traditional medicinal chemistry approaches will undoubtedly accelerate the translation of promising this compound analogues from the laboratory to the clinic. academicstrive.com
Q & A
Q. What are the established synthetic routes for 4-butyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyclocondensation reactions. A common approach includes reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under basic conditions (e.g., NaOH or K₂CO₃). For example, substituting a butyl group at the pyrazole N1 position can be achieved via alkylation of pyrazole precursors using 1-bromobutane in anhydrous THF at reflux (60–80°C) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Optimization focuses on controlling stoichiometry, reaction time, and temperature to minimize by-products like regioisomers.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and substituent positions (e.g., pyrazole ring protons appear as singlets or doublets in δ 6.5–8.5 ppm).
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for small-molecule refinement .
- FT-IR spectroscopy : To identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹).
Q. What preliminary biological screening strategies are recommended for this compound derivatives?
- Methodological Answer : Initial screening should assess:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to diseases like cancer or inflammation .
Advanced Research Questions
Q. How can multi-step synthesis of this compound derivatives be optimized to address regioselectivity challenges?
- Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by:
- Catalytic systems : Use of CuI or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups at specific positions) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation.
- Temperature gradients : Slow heating (40–60°C) reduces kinetic by-products.
Example protocol:
| Step | Reagent/Condition | Target Outcome |
|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | Cyclization to pyrazole core |
| 2 | 1-Bromobutane, K₂CO₃, DMF, 50°C | N-Butylation |
| 3 | Pd(dppf)Cl₂, arylboronic acid, THF/H₂O | C4 functionalization |
Q. What computational methods are effective for predicting the reactivity and binding affinity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina, Schrödinger) : Screens against protein targets (e.g., COX-2, EGFR) using PyRx or Maestro.
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
- ADMET prediction (SwissADME, pkCSM) : Evaluates pharmacokinetic properties like bioavailability and BBB penetration .
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) in this compound structures be resolved?
- Methodological Answer :
- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twin domains .
- Disordered substituents : Apply PART instructions in SHELXL to refine occupancies of overlapping atoms. Use restraints (e.g., SIMU, DELU) to stabilize geometry .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling precise anisotropic displacement parameter modeling.
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural impurities : Validate compound purity via HPLC (≥95%) and LC-MS before testing.
- Cell line specificity : Compare activity across multiple cell lines (e.g., NCI-60 panel) to identify selective toxicity .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis via caspase-3 activation) .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment. Use KEGG pathway analysis to map oncogenic pathways (e.g., p53/RB) .
- Proteomics (LC-MS/MS) : Quantify changes in cyclin-dependent kinases (CDKs) or Bcl-2 family proteins.
- Flow cytometry : Assess cell-cycle arrest (e.g., G1/S phase via PI staining) and apoptosis (Annexin V/PI) .
- In vivo xenograft models : Evaluate tumor growth inhibition in BALB/c nude mice, with histopathology to confirm target tissue effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
